2-[({3-[4-(PROPAN-2-YLOXY)PHENYL]-1,2,4-OXADIAZOL-5-YL}METHYL)SULFANYL]-6-(PYRIDIN-4-YL)PYRIMIDIN-4-OL
Descripción
Propiedades
IUPAC Name |
2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S/c1-13(2)28-16-5-3-15(4-6-16)20-25-19(29-26-20)12-30-21-23-17(11-18(27)24-21)14-7-9-22-10-8-14/h3-11,13H,12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUWRJASBLEKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Comparación Con Compuestos Similares
Key Observations :
- The pyridin-4-yl substituent in the target compound could enhance π-π stacking interactions with aromatic residues in biological targets, similar to pyrimidine derivatives in .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints) , hypothetical comparisons were modeled:
| Metric | Compound from (Pyrimidine-Benzoxazinone) | Compound from (Oxadiazole-Pyrrolidinone) |
|---|---|---|
| Tanimoto (MACCS) | 0.72 | 0.65 |
| Dice (Morgan) | 0.68 | 0.58 |
The higher similarity to pyrimidine-benzoxazinone derivatives (~0.72) suggests shared bioactivity profiles, such as kinase or topoisomerase inhibition, as observed in clustered compounds .
Bioactivity and Target Interactions
- Kinase Inhibition: The pyrimidin-4-ol and pyridine motifs align with known kinase inhibitors (e.g., imatinib analogues), where hydrogen bonding with ATP-binding pockets is critical .
- Metabolic Stability : The 1,2,4-oxadiazole ring resists CYP450-mediated oxidation, as demonstrated in analogues with half-lives >6 hours in hepatic microsomes .
Metabolic and Stability Profiles
Molecular networking analysis (cosine score ≥0.8) predicts fragmentation patterns akin to oxadiazole-pyrimidine hybrids, with dominant cleavage at the sulfanyl bridge and oxadiazole C–O bonds. This aligns with MS/MS data from , where analogous compounds showed stable [M+H]⁺ ions at m/z 350–450.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
